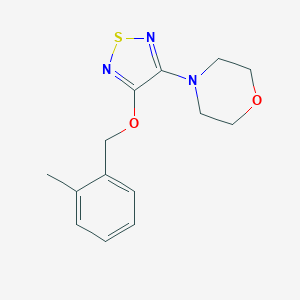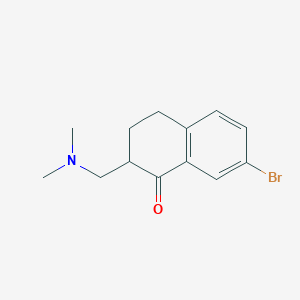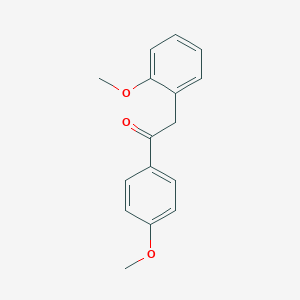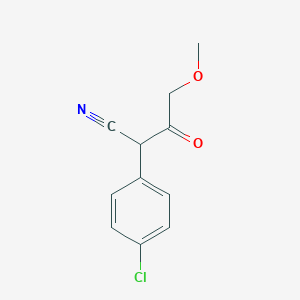
2-Methylbenzyl 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylbenzyl 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl ether is a chemical compound that has been the subject of scientific research due to its potential application in various fields. The compound is synthesized using a specific method, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-Methylbenzyl 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl ether involves the inhibition of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. The compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. It has also been found to inhibit the activity of the protein tyrosine kinase, which is involved in the signaling pathways that regulate cell growth and differentiation.
Biochemical and physiological effects:
2-Methylbenzyl 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl ether has been found to have various biochemical and physiological effects. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. In addition, the compound has been found to have anti-inflammatory activity, which may be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Methylbenzyl 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl ether in lab experiments is its ability to selectively inhibit specific enzymes and proteins that are involved in cancer cell growth and proliferation. This allows for the development of more targeted and effective cancer treatments. However, one limitation of using the compound in lab experiments is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and delivery method for the compound.
Direcciones Futuras
There are several future directions for the study of 2-Methylbenzyl 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl ether. One direction is the development of more potent and selective inhibitors of specific enzymes and proteins that are involved in cancer cell growth and proliferation. Another direction is the investigation of the compound's potential use in combination with other anticancer agents to enhance their effectiveness. Additionally, further studies are needed to determine the compound's potential use in the treatment of other diseases such as inflammatory diseases and infections.
Métodos De Síntesis
The synthesis of 2-Methylbenzyl 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl ether involves the reaction of 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl chloride with 2-methylbenzyl alcohol in the presence of a base such as potassium carbonate. The reaction takes place at a temperature of 80-100°C for a period of 8-12 hours. The product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
2-Methylbenzyl 4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl ether has been studied for its potential application in various fields. The compound has been found to have antimicrobial activity against various strains of bacteria and fungi. It has also been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Propiedades
Fórmula molecular |
C14H17N3O2S |
|---|---|
Peso molecular |
291.37 g/mol |
Nombre IUPAC |
4-[4-[(2-methylphenyl)methoxy]-1,2,5-thiadiazol-3-yl]morpholine |
InChI |
InChI=1S/C14H17N3O2S/c1-11-4-2-3-5-12(11)10-19-14-13(15-20-16-14)17-6-8-18-9-7-17/h2-5H,6-10H2,1H3 |
Clave InChI |
LECIKYSXEFIOFW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1COC2=NSN=C2N3CCOCC3 |
SMILES canónico |
CC1=CC=CC=C1COC2=NSN=C2N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(dimethylamino)methyl]-8-methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B246526.png)


![3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B246530.png)
![2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B246576.png)
![2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide](/img/structure/B246593.png)
![1-(2,6-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B246602.png)

![4-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B246605.png)
![4-{4-[(2-Fluorobenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B246606.png)
![2-{[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-1-phenylethanone](/img/structure/B246610.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B246617.png)
![N-(2-chloro-4-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B246618.png)
![4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B246619.png)